molecular formula C26H23N3O3 B8797362 (9H-Fluoren-9-yl)methyl ((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)(2-oxoethyl)carbamate

(9H-Fluoren-9-yl)methyl ((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)(2-oxoethyl)carbamate

Cat. No. B8797362
M. Wt: 425.5 g/mol
InChI Key: GZOFDKAHQDHNKN-UHFFFAOYSA-N
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Patent
US08653141B2

Procedure details

A solution of the product of Example 148B (0.2 g) in tetrahydrofuran (0.2 mL) was treated with 30% HCl (0.2 mL), stirred at 75° C. for 6 hours, cooled to 25° C. and concentrated. The residue was partitioned between 10% NaHCO3 and ethyl acetate, the organic layer was separated and washed with brine, dried over Na2SO4, filtered and concentrated to give the title compound (175 mg).
Name
product
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][N:5]([CH2:23][C:24]1[N:28]([CH3:29])[C:27]2[CH:30]=[CH:31][CH:32]=[CH:33][C:26]=2[N:25]=1)[C:6](=[O:22])[O:7][CH2:8][CH:9]1[C:21]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2.Cl>O1CCCC1>[CH3:29][N:28]1[C:27]2[CH:30]=[CH:31][CH:32]=[CH:33][C:26]=2[N:25]=[C:24]1[CH2:23][N:5]([CH2:4][CH:3]=[O:2])[C:6](=[O:22])[O:7][CH2:8][CH:9]1[C:21]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2

Inputs

Step One
Name
product
Quantity
0.2 g
Type
reactant
Smiles
COC(CN(C(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O)CC1=NC2=C(N1C)C=CC=C2)OC
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred at 75° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 10% NaHCO3 and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)CN(C(OCC2C1=CC=CC=C1C=1C=CC=CC21)=O)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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